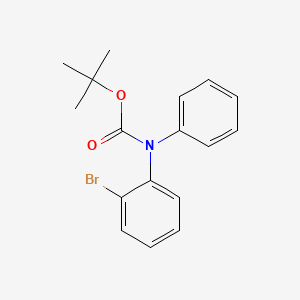

N-Boc-2-bromo-N-phenylaniline

CAS No.:

Cat. No.: VC18059423

Molecular Formula: C17H18BrNO2

Molecular Weight: 348.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18BrNO2 |

|---|---|

| Molecular Weight | 348.2 g/mol |

| IUPAC Name | tert-butyl N-(2-bromophenyl)-N-phenylcarbamate |

| Standard InChI | InChI=1S/C17H18BrNO2/c1-17(2,3)21-16(20)19(13-9-5-4-6-10-13)15-12-8-7-11-14(15)18/h4-12H,1-3H3 |

| Standard InChI Key | NGOMAGQXFBFDGT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework and Stereochemistry

N-Boc-2-bromo-N-phenylaniline (systematic name: (R)-3-(2-bromophenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid) belongs to the class of Boc-protected amino acid derivatives. Its molecular formula is C₁₄H₁₈BrNO₄, with a molar mass of 344.2 g/mol . The compound exhibits one defined stereocenter at the α-carbon, conferring chirality critical for its interactions in enzymatic systems . The bromine atom at the ortho position of the phenyl ring introduces steric hindrance and electronic deactivation, influencing its reactivity in electrophilic substitution reactions .

Table 1: Key Molecular Descriptors

Synthesis and Purification Strategies

Boc Protection of 2-Bromo-D-Phenylalanine

The synthesis typically begins with 2-bromo-D-phenylalanine, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic acyl substitution, yielding the Boc-protected intermediate with >95% enantiomeric excess . Optimal conditions involve anhydrous tetrahydrofuran (THF) at 0–5°C to minimize racemization .

Crystallization and Characterization

Purification is achieved through recrystallization from ethyl acetate/hexane mixtures, producing white crystalline solids with melting points of 138.4°C (R-enantiomer) and 142.1°C (S-enantiomer) . Differential scanning calorimetry (DSC) confirms the absence of polymorphic transitions below 130°C, ensuring thermal stability during storage .

Physicochemical Properties

Thermal Stability and Solubility

The compound demonstrates moderate solubility in polar aprotic solvents (e.g., 12.7 mg/mL in DMSO at 25°C) but limited solubility in water (<0.1 mg/mL) . Its decomposition temperature exceeds 200°C, making it suitable for high-temperature reactions. The predicted boiling point of 471.3±40.0°C aligns with computational models using COSMO-RS theory .

Table 2: Thermal and Solubility Data

| Property | Value | Method |

|---|---|---|

| Melting Point (R) | 138.4°C | DSC |

| Melting Point (S) | 142.1°C | DSC |

| Boiling Point | 471.3±40.0°C | Predicted |

| Water Solubility | <0.1 mg/mL | Shake-flask |

| LogP (Octanol-Water) | 2.89 | HPLC |

Applications in Organic Synthesis

Peptide Coupling and Chiral Auxiliaries

| Supplier | Purity | Quantity | Price |

|---|---|---|---|

| Alfa Aesar | 95% | 1g | $130.00 |

| TRC | 98% | 250mg | $70.00 |

| Alfa Aesar | 95% | 5g | $495.60 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume